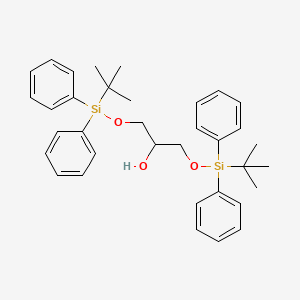
1,3-di-O-tert-butyldiphenylsilylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The tert-butyldiphenylsilyl group, also known as TBDPS, is a protecting group for alcohols . It was first suggested as a protecting group by Hanessian and Lavallée in 1975 . The TBDPS group offers some unique and novel features that constitute a significant improvement over the existing related groups .Molecular Structure Analysis
The molecular structure of 1,3-di-O-tert-butyldiphenylsilylglycerol is represented by the formula C35H44O3Si2. It is a complex structure that belongs to the class of organosilicon compounds.Chemical Reactions Analysis
The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are closely related to its molecular structure. It has a molecular weight of 568.89 and belongs to the class of organosilicon compounds.Applications De Recherche Scientifique
Synthesis in Biofuel Production
1,3-di-O-tert-butyldiphenylsilylglycerol is explored in the synthesis of tert-butyl ethers of bioglycerol, particularly 1,3-di-tert-butoxypropan-2-ol. This compound is a potential component for diesel/biodiesel blends, enhancing their properties and environmental performance. The process involves transforming epichlorohydrin derived from bioglycerol, showing satisfactory selectivity, conversion, and yield, making it technically viable (Al-Lal et al., 2012).
Enzymatic Production for Food Industry
The compound is used in an enzymatic glycerolysis system for producing monoacylglycerols (MAGs) containing polyunsaturated fatty acids. The system employs tert-butyl alcohol to enhance reaction efficiency significantly, offering high yields and demonstrating feasibility for practical applications (Yang et al., 2005).
Addition and Cycloaddition Reactions in Organic Chemistry
In organic synthesis, this compound undergoes various reactions, including addition and cycloaddition, to form complex organic compounds. These reactions are significant for developing new synthetic pathways and molecules (Niesmann et al., 1996).
Role in Antioxidant and Preservative Analysis
This compound is involved in the gas chromatographic analysis of antioxidants and preservatives in fatty foods. It helps in the separation and identification of additives, demonstrating its utility in food chemistry (González et al., 1999).
Polymerization Studies
The compound is relevant in polymerization studies. For instance, the anionic polymerization of glycidol and its derivatives, including those involving this compound, has been explored to understand polymer structures and mechanisms (Vandenberg, 1985).
Gasoline-Blending Characteristics
It plays a role in studying the gasoline-blending characteristics of glycerol and glycol derivatives. The compound's properties contribute to understanding the efficiency of these derivatives as gasoline oxygenated additives (Samoilov et al., 2020).
Spectroscopic Analysis
The compound is analyzed using various molecular spectroscopy techniques, aiding in characterizing ethers as potential oxygen additives for diesel fuel. These studies are crucial in fuel chemistry (Jamróz et al., 2007).
Catalysis in Etherification Processes
In the catalytic etherification of glycerol with tert-butyl alcohol, this compound's derivatives are investigated. The study focuses on understanding the reaction mechanisms and optimizing catalytic processes for producing oxygenated fuel additives (Frusteri et al., 2009).
Mécanisme D'action
The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .
Orientations Futures
Research on 1,3-di-O-tert-butyldiphenylsilylglycerol and similar compounds is ongoing. For instance, a study on the crystal structure of a related compound, (S)-1-O-tert-butyldiphenylsilylglycerol, has been conducted . This research could provide insights into the properties and potential applications of this compound.
Propriétés
IUPAC Name |
1,3-bis[[tert-butyl(diphenyl)silyl]oxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O3Si2/c1-34(2,3)39(30-19-11-7-12-20-30,31-21-13-8-14-22-31)37-27-29(36)28-38-40(35(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-26,29,36H,27-28H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXSFADJOJNBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

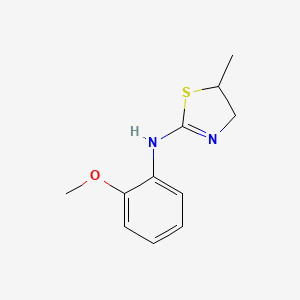
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-benzyl-2-cyanoacrylamide](/img/structure/B2708540.png)
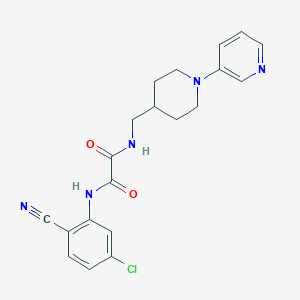
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2708542.png)
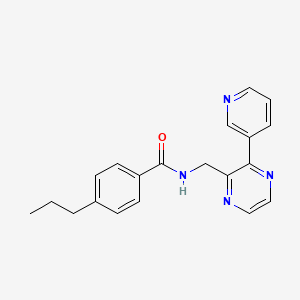
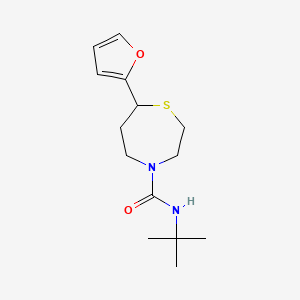
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)
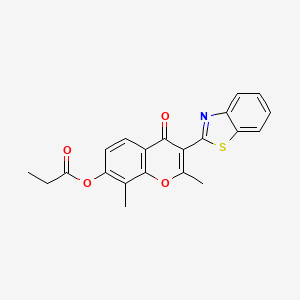
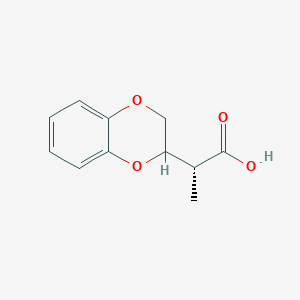
![1-(4-Chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2708554.png)
![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)
![5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2708558.png)
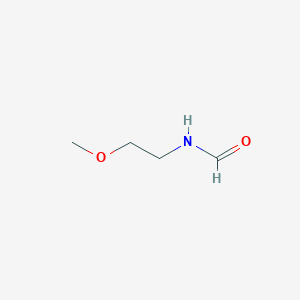
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2708561.png)